molecular formula C26H22N4O4 B2509872 1-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione CAS No. 1206999-67-8

1-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione

Cat. No.: B2509872
CAS No.: 1206999-67-8
M. Wt: 454.486
InChI Key: DPSPZQLHTZZCOQ-UHFFFAOYSA-N
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Description

1-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H22N4O4 and its molecular weight is 454.486. The purity is usually 95%.
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Scientific Research Applications

Chemosensors for Fluoride Ion Detection

Reusable colorimetric and fluorescent chemosensors, such as 1,8-naphthalimide derivatives, have been synthesized for fluoride ion detection. These compounds exhibit efficient reversible colorimetric and fluorescent responses to fluoride ions over other anions due to the deprotonation of the hydrazone moiety, which leads to a long-wavelength color change. This property is significant for environmental monitoring and biological studies where fluoride ion levels are of concern (Zhang et al., 2020).

Analgesic and Anti-inflammatory Activities

New 1,3,4-oxadiazole derivatives linked with quinazolin-4-one moiety have been synthesized and evaluated for their analgesic and anti-inflammatory activities. These compounds have shown promising results in mice and rat models, indicating their potential as novel pharmaceutical agents for treating pain and inflammation (Dewangan et al., 2016).

Spectral Characterisation of Phthalazinone Derivatives

Phthalazinone derivatives have been synthesized and characterized for their potential applications in various fields. These compounds, through their diverse chemical structures, offer a wide range of applications in material science, pharmaceuticals, and chemical synthesis (Mahmoud et al., 2012).

Electroluminescent Materials

Synthesis and characterization of new low-molecular-weight compounds with potential applications in electroluminescent layers for organic light-emitting devices (OLEDs) have been explored. These studies are crucial for the development of advanced materials for electronic and photonic technologies, demonstrating the versatility of quinazoline derivatives (Dobrikov et al., 2011).

Antioxidants for Lubricating Grease

4-Hydroxy quinolinone derivatives have been synthesized and evaluated as antioxidants for lubricating grease. Their efficiency in reducing oxidation processes highlights the chemical's potential in industrial applications, particularly in improving the performance and lifespan of lubricants (Hussein et al., 2016).

Mechanism of Action

The mechanism of action of this compound is not available in the retrieved data .

Safety and Hazards

The safety and hazards information for this compound is not available in the retrieved data .

Future Directions

The future directions for this compound are not available in the retrieved data .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazole-5-carboxylic acid, which is synthesized from 4-(benzyloxy)aniline and ethyl chloroformate. The second intermediate is 3-ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-1-carboxylic acid, which is synthesized from ethyl anthranilate and ethyl chloroformate. These two intermediates are then coupled using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.", "Starting Materials": [ "4-(benzyloxy)aniline", "ethyl chloroformate", "ethyl anthranilate", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)" ], "Reaction": [ "Synthesis of 3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazole-5-carboxylic acid:", "- Dissolve 4-(benzyloxy)aniline (1.0 equiv) in dry dichloromethane (DCM) and cool to 0°C.", "- Add ethyl chloroformate (1.1 equiv) dropwise to the reaction mixture and stir for 1 hour at 0°C.", "- Add triethylamine (TEA) (1.1 equiv) to the reaction mixture and stir for an additional 30 minutes at 0°C.", "- Add water to the reaction mixture and extract with DCM.", "- Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.", "- Purify the crude product by column chromatography to obtain 3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazole-5-carboxylic acid.", "Synthesis of 3-ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-1-carboxylic acid:", "- Dissolve ethyl anthranilate (1.0 equiv) in dry DCM and cool to 0°C.", "- Add ethyl chloroformate (1.1 equiv) dropwise to the reaction mixture and stir for 1 hour at 0°C.", "- Add TEA (1.1 equiv) to the reaction mixture and stir for an additional 30 minutes at 0°C.", "- Add water to the reaction mixture and extract with DCM.", "- Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.", "- Purify the crude product by column chromatography to obtain 3-ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-1-carboxylic acid.", "Coupling of the two intermediates to form the final product:", "- Dissolve 3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazole-5-carboxylic acid (1.0 equiv) and 3-ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-1-carboxylic acid (1.1 equiv) in dry DCM.", "- Add DCC (1.1 equiv) and DMAP (0.1 equiv) to the reaction mixture and stir for 4 hours at room temperature.", "- Filter the reaction mixture to remove the dicyclohexylurea byproduct.", "- Evaporate the solvent and purify the crude product by column chromatography to obtain 1-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione." ] }

CAS No.

1206999-67-8

Molecular Formula

C26H22N4O4

Molecular Weight

454.486

IUPAC Name

3-ethyl-1-[[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione

InChI

InChI=1S/C26H22N4O4/c1-2-29-25(31)21-10-6-7-11-22(21)30(26(29)32)16-23-27-24(28-34-23)19-12-14-20(15-13-19)33-17-18-8-4-3-5-9-18/h3-15H,2,16-17H2,1H3

InChI Key

DPSPZQLHTZZCOQ-UHFFFAOYSA-N

SMILES

CCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)OCC5=CC=CC=C5

solubility

not available

Origin of Product

United States

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